2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione
Overview
Description
2,4,6,8-Tetramethyl-2,4,6,8-tetraazabicyclo[331]nonane-3,7-dione is a bicyclic compound known for its unique structure and properties
Preparation Methods
The synthesis of 2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione typically involves the condensation of N,N′-dimethylsulfamide with glyoxal. This reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,4,6,8-Tetramethyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6,8-Tetramethyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s stability and unique structure make it a candidate for studies in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism by which 2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with various enzymes and receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
2,4,6,8-Tetramethyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione can be compared with similar compounds such as:
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: Known for its use in sensor technology and fluorescence studies.
2,4,6,8-Tetramethyl-3,7-dithia-2,4,6,8-tetraazabicyclo[3.3.0]octane: Another bicyclic compound with distinct properties and applications.
The uniqueness of this compound lies in its specific structure and stability, which make it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
2,4,6,8-tetramethyl-2,4,6,8-tetrazabicyclo[3.3.1]nonane-3,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-10-6-5-7(12(3)8(10)14)13(4)9(15)11(6)2/h6-7H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDWJVAGVXCJSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(N(C1=O)C)N(C(=O)N2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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